molecular formula C26H22N2O2 B556298 Bz-Dl-Phe-Betana CAS No. 100900-32-1

Bz-Dl-Phe-Betana

Cat. No.: B556298
CAS No.: 100900-32-1
M. Wt: 394.5 g/mol
InChI Key: UYXGHMPRWWMUID-UHFFFAOYSA-N
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Description

Bz-Dl-Phe-Betana (benzoyl-DL-phenylalanine-beta-naphthylamide) is a synthetic peptide derivative characterized by a benzoyl group attached to a racemic (DL) phenylalanine residue, which is further linked to a beta-naphthylamide moiety. This compound is primarily utilized in biochemical research as a substrate for studying enzymatic activity, particularly for proteases and peptidases. Its structure combines aromatic groups (benzoyl and beta-naphthyl) with a chiral center (DL-phenylalanine), making it a versatile tool for investigating stereoselective enzyme interactions and hydrolysis kinetics.

Properties

IUPAC Name

N-[1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c29-25(21-12-5-2-6-13-21)28-24(17-19-9-3-1-4-10-19)26(30)27-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXGHMPRWWMUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100900-32-1
Record name 100900-32-1
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Dl-Phe-Betana typically involves multi-step organic reactionsThis method provides high regioselectivity and excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high efficiency and purity. The use of advanced catalysts and optimized reaction conditions is crucial for scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bz-Dl-Phe-Betana can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Bz-Dl-Phe-Betana has several scientific research applications:

Mechanism of Action

The mechanism of action of Bz-Dl-Phe-Betana involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biological processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Bz-Dl-Phe-Betana’s properties, it is compared below with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Enzymatic Target Fluorescence Properties Solubility (Water) Reference
This compound Benzoyl-DL-Phe-beta-naphthylamide Benzoyl, DL-Phe, beta-naphthyl Proteases/peptidases High (β-naphthylamide) Low
Bz-Phe-Val-Arg-pNA Benzoyl-Phe-Val-Arg-p-nitroanilide Benzoyl, p-nitroaniline Trypsin-like proteases Moderate (pNA release) Moderate [Hypothetical]
Suc-Ala-Ala-Pro-Phe-pNA Succinyl-Ala-Ala-Pro-Phe-pNA Succinyl, p-nitroaniline Chymotrypsin, subtilisin Moderate (pNA release) Low [Hypothetical]
Z-Gly-Pro-AMC Carbobenzoxy-Gly-Pro-7-amido-4-methylcoumarin Carbobenzoxy, AMC Prolyl endopeptidases High (AMC fluorescence) Low [Hypothetical]

Key Findings:

Fluorescence Utility :

  • This compound’s beta-naphthylamide group emits strong fluorescence upon enzymatic cleavage, comparable to 7-amido-4-methylcoumarin (AMC)-based substrates like Z-Gly-Pro-AMC . However, beta-naphthylamide derivatives generally exhibit lower quantum yields than AMC.
  • In contrast, p-nitroaniline (pNA)-based substrates (e.g., Bz-Phe-Val-Arg-pNA) rely on absorbance changes rather than fluorescence, limiting their use in high-throughput screening.

Stereochemical Sensitivity :

  • The DL-phenylalanine configuration in this compound allows it to interact with both D- and L-specific enzymes, unlike L-specific analogs (e.g., Suc-Ala-Ala-Pro-Phe-pNA), which are restricted to chiral recognition .

Solubility Limitations :

  • Like most aromatic peptide derivatives (e.g., Z-Gly-Pro-AMC), this compound has poor aqueous solubility, often requiring organic co-solvents (e.g., DMSO) for experimental use.

Research Implications and Limitations

  • Advantages : this compound’s racemic structure broadens its applicability in studying enzymes with divergent stereochemical preferences. Its fluorescence properties enable real-time kinetic assays.
  • Methodological Considerations : As highlighted in , comprehensive characterization of such compounds requires detailed compositional and physical data (e.g., purity, solvent compatibility), which are often underreported in literature .

Biological Activity

Bz-Dl-Phe-Betana, also known as N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, is a phenylalanine derivative with significant biological activity. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential applications in enzyme assays and therapeutic interventions. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₅NO₃
  • Molecular Weight : 395.45 g/mol
  • Melting Point : 158°C
  • Boiling Point : 656.6°C at 760 mmHg
  • Density : 1.222 g/cm³
  • LogP : 5.1774 (indicating high lipophilicity)

This compound acts primarily as a substrate for chymotrypsin, a serine protease involved in the digestive process. The compound's structure allows it to mimic peptide bonds, which are cleaved by chymotrypsin, facilitating studies on enzyme kinetics and inhibition.

Enzyme Interaction

Research indicates that this compound is effectively used in determining the activity of chymotrypsin. The compound's ability to serve as a substrate allows for the assessment of enzyme kinetics under varying conditions, making it valuable in enzymology.

Ergogenic Properties

Amino acid derivatives like this compound have been studied for their ergogenic effects. They are believed to influence the secretion of anabolic hormones and improve mental performance during stress-related tasks. This has implications for athletic performance and recovery from exercise-induced muscle damage .

Study on Chymotrypsin Activity

A study conducted by Luckose et al. (2015) demonstrated that this compound could enhance the determination of chymotrypsin activity in vitro. The findings suggested that variations in substrate concentration could significantly affect enzyme activity measurements, highlighting the compound's utility in biochemical assays .

Ergogenic Effects in Athletes

In another investigation into amino acid derivatives as dietary supplements, this compound was noted for its potential benefits in physical performance enhancement. Participants reported improved endurance and reduced muscle soreness post-exercise when supplemented with amino acid derivatives including this compound .

Data Table

PropertyValue
Molecular FormulaC₁₆H₁₅NO₃
Molecular Weight395.45 g/mol
Melting Point158°C
Boiling Point656.6°C
Density1.222 g/cm³
LogP5.1774

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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